Enhanced Reactivity of 4-Quinolinecarbaldehydes in Superelectrophilic Arylation vs. Other Regioisomers
Density Functional Theory (DFT) calculations predict that N,O-diprotonated dications derived from 4-quinolinecarbaldehydes exhibit the highest electrophilic reactivity among quinolinecarbaldehyde regioisomers, making them the most effective substrates for superelectrophilic arylation reactions [1]. This places 4-bromoquinoline-6-carbaldehyde as a superior choice for chemists seeking high reactivity in this class of transformations.
| Evidence Dimension | Electrophilic reactivity of dicationic intermediates (predicted) |
|---|---|
| Target Compound Data | Dications from 4-quinolinecarbaldehydes (including the 6-carbaldehyde derivative) are the most reactive class |
| Comparator Or Baseline | Dications from 2-, 6-, and 8-quinolinecarbaldehydes |
| Quantified Difference | 4-quinolinecarbaldehyde dications > 2-quinolinecarbaldehyde dications > 6- and 8-quinolinecarbaldehyde dications in terms of predicted electrophilicity |
| Conditions | DFT calculations at the B3LYP/6-311++G(d,p) level of theory; experimental validation in Brønsted superacids (TfOH) with arenes |
Why This Matters
This predicted reactivity advantage translates to higher yields and faster reaction rates in key C-C bond-forming steps, reducing time and cost for process development.
- [1] Koldobskii, A. B.; et al. Reactions of Quinolinecarbaldehydes with Arenes under Superelectrophilic Activation. NMR and DFT Studies of Dicationic Electrophilic Species. Chem. Heterocycl. Compd. 2021, 57, 1007-1016. View Source
